molecular formula C18H20O3 B13726553 6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

6'-(Cyclopropylmethoxy)spiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione

Cat. No.: B13726553
M. Wt: 284.3 g/mol
InChI Key: KTWIMPSNXCJMNS-UHFFFAOYSA-N
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Description

6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused with an indene ring, and a cyclopropylmethoxy group is attached. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione typically involves a multi-step process. One common method is the Diels-Alder reaction, which is a [4+2] cycloaddition reaction. This reaction can be performed using dienes and dienophiles under acidic conditions to form the spirocyclic structure . The reaction conditions often involve the use of solvents like acetic acid and ionic liquids to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethoxy group, where nucleophiles like amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced spirocyclic compounds.

    Substitution: Amino or thio-substituted spirocyclic compounds.

Mechanism of Action

The mechanism of action of 6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The cyclopropylmethoxy group can participate in hydrogen bonding or hydrophobic interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-(Cyclopropylmethoxy)spiro[cyclohexane-1,2’-indene]-1’,4(3’H)-dione stands out due to its unique combination of a cyclopropylmethoxy group and a spirocyclic framework, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H20O3

Molecular Weight

284.3 g/mol

IUPAC Name

6-(cyclopropylmethoxy)spiro[3H-indene-2,4'-cyclohexane]-1,1'-dione

InChI

InChI=1S/C18H20O3/c19-14-5-7-18(8-6-14)10-13-3-4-15(9-16(13)17(18)20)21-11-12-1-2-12/h3-4,9,12H,1-2,5-8,10-11H2

InChI Key

KTWIMPSNXCJMNS-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC3=C(CC4(C3=O)CCC(=O)CC4)C=C2

Origin of Product

United States

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